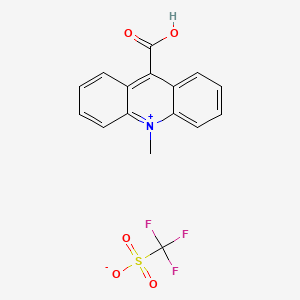

9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is a derivative of acridine, a heterocyclic organic compound. This compound is known for its chemiluminogenic properties, making it valuable in various scientific and industrial applications . The presence of the carboxyl group and the trifluoromethanesulfonic acid salt enhances its stability and reactivity, making it a subject of interest in chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves the reaction of 9-carboxy-10-methylacridinium chloride with trifluoromethanesulfonic acid . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves:

- Dissolving 9-carboxy-10-methylacridinium chloride in an appropriate solvent.

- Adding trifluoromethanesulfonic acid to the solution.

- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.

- Isolating the product through crystallization or other purification methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the acridinium ring or the carboxyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while reduction can yield acridine derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves its ability to emit light upon chemical reaction. This chemiluminescence is a result of the excitation of electrons in the acridinium ring, followed by the release of energy as light when the electrons return to their ground state . The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with specific reagents that trigger the luminescent reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-Carboxy-10-methylacridinium chloride: Similar in structure but differs in the counter ion, affecting its solubility and reactivity.

Acridine orange: Another acridine derivative used in biological staining and fluorescence microscopy.

Acridone: A structurally related compound with different chemical properties and applications.

Uniqueness

9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is unique due to its enhanced stability and chemiluminescent properties compared to other acridine derivatives. The presence of the trifluoromethanesulfonic acid salt contributes to its distinct reactivity and solubility, making it particularly useful in specific scientific and industrial applications .

Biologische Aktivität

9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is a derivative of acridinium compounds, known for their diverse biological activities, particularly in chemiluminescence applications. This compound has garnered interest due to its potential roles in biochemical assays and as a probe in various biological studies. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The chemical formula for this compound is C16H12F3NO5S. It features a carboxyl group and a trifluoromethanesulfonic acid moiety, which contribute to its solubility and reactivity in aqueous environments.

The biological activity of this compound can be primarily attributed to its ability to participate in chemiluminescent reactions . The acridinium structure allows it to act as a luminescent probe , emitting light upon oxidation. This property is exploited in various assays, including immunoassays and hybridization tests, where sensitivity and specificity are crucial.

Biological Applications

-

Chemiluminescence in Diagnostics :

- The compound is utilized in chemiluminescent assays, which are valuable for detecting biomolecules with high sensitivity. It can serve as a label in enzyme-linked immunosorbent assays (ELISA) and other diagnostic tests.

- Case Study : A study demonstrated that acridinium salts, including this compound, could enhance the detection limits of various biomarkers, making them suitable for early disease diagnosis .

-

Electrochemiluminescence :

- The electrochemical properties of this compound allow it to be used in electrochemiluminescent applications. This technique combines electrochemical reactions with luminescent detection, providing a powerful tool for analyzing complex biological samples.

- Biochemical Assays :

Research Findings

Several studies have explored the efficacy and application of this compound:

- Stability and Reactivity : Research indicates that the stability of acridinium salts in aqueous solutions is critical for their application in diagnostics. This compound exhibits favorable stability under physiological conditions, which enhances its utility .

- Quantum Chemistry Studies : Theoretical calculations have provided insights into the reaction mechanisms involving this compound, confirming the formation of reactive intermediates that contribute to its luminescent properties .

Data Table: Comparison of Acridinium Salts

| Compound | Chemical Formula | Application Area | Luminescence Type |

|---|---|---|---|

| 9-Carboxy-10-methylacridinium Triflate | C16H12F3NO5S | Chemiluminescent assays | Chemiluminescence |

| 10-Mesityl-9-methylacridinium | C17H17N | Electrochemiluminescent assays | Electrochemiluminescence |

| 9-Acridinyl-10-carboxylic acid | C15H11NO2 | Nucleic acid hybridization assays | Chemiluminescence |

Eigenschaften

IUPAC Name |

10-methylacridin-10-ium-9-carboxylic acid;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEHDFCQWQWSOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.